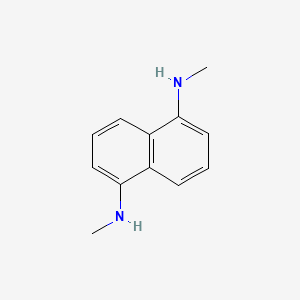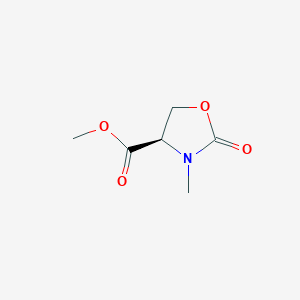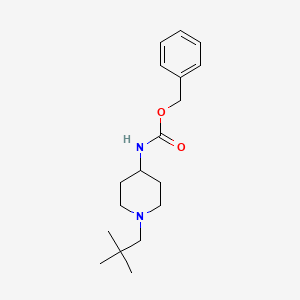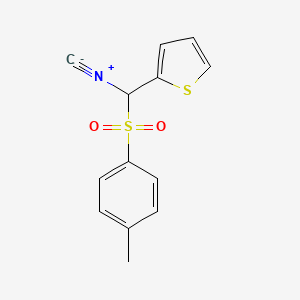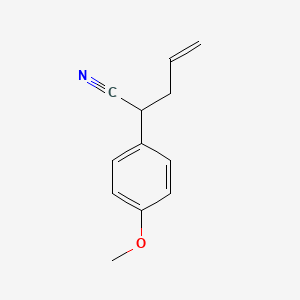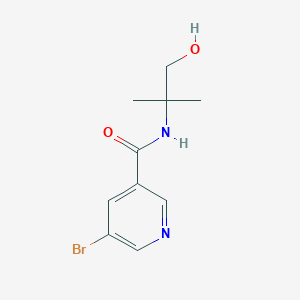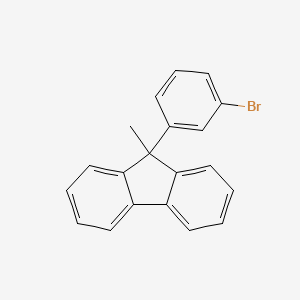![molecular formula C10H15BN2O4 B14131684 [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid CAS No. 536693-98-8](/img/structure/B14131684.png)
[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a butoxycarbonylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method for synthesizing [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid involves the halogen-metal exchange reaction followed by borylation. This process typically uses a halogenated pyridine derivative, which undergoes metalation with an organometallic reagent such as lithium or magnesium.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are essential for Suzuki-Miyaura coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid a valuable tool in biochemical research.
Medicine:
Drug Development: The compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry:
Mécanisme D'action
The mechanism of action of [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid primarily involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the transmetalation step in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds . Additionally, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic Acid: Similar in structure but lacks the butoxycarbonylamino group, making it less versatile in certain reactions.
2-Pyridinylboronic Acid: Another similar compound, but with the boronic acid group attached at a different position on the pyridine ring.
Uniqueness: The presence of the butoxycarbonylamino group in [2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid enhances its reactivity and selectivity in various chemical reactions, making it a more valuable reagent compared to its analogs .
Propriétés
Numéro CAS |
536693-98-8 |
|---|---|
Formule moléculaire |
C10H15BN2O4 |
Poids moléculaire |
238.05 g/mol |
Nom IUPAC |
[2-(butoxycarbonylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O4/c1-2-3-7-17-10(14)13-9-8(11(15)16)5-4-6-12-9/h4-6,15-16H,2-3,7H2,1H3,(H,12,13,14) |
Clé InChI |
HEVGMWLVDTUBCA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=CC=C1)NC(=O)OCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dibenzo[b,d]furan-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14131603.png)
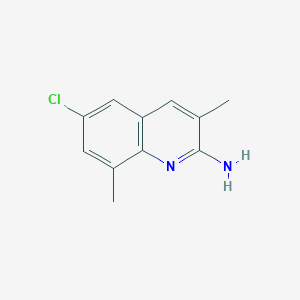
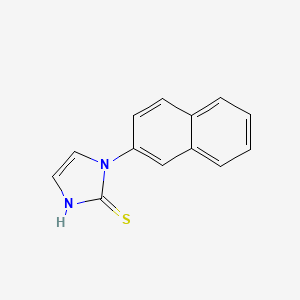
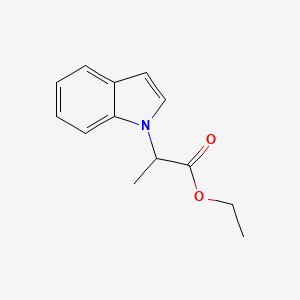
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
